Calcium chromate

Descripción

Propiedades

Número CAS |

13765-19-0 |

|---|---|

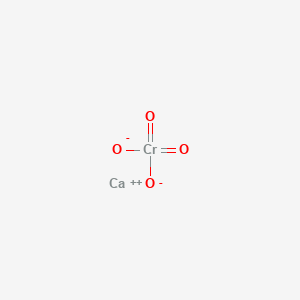

Fórmula molecular |

CaCrH2O4 |

Peso molecular |

158.09 g/mol |

Nombre IUPAC |

calcium;dioxido(dioxo)chromium |

InChI |

InChI=1S/Ca.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

Clave InChI |

XBBFPHLRACEUEX-UHFFFAOYSA-L |

SMILES |

[O-][Cr](=O)(=O)[O-].[Ca+2] |

SMILES canónico |

O[Cr](=O)(=O)O.[Ca] |

Color/Form |

Yellow monoclinic rhombic crystals Bright yellow powder Yellow crystals |

Densidad |

greater than 1 at 68 °F (USCG, 1999) 2.89 3.12 g/m³ |

melting_point |

1000 °C (decomposes) |

Otros números CAS |

12205-18-4 13765-19-0 53568-70-0 |

Descripción física |

Calcium chromate is a yellow powder. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to prevent its spread to the environment. YELLOW CRYSTALS OR POWDER. |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

10060-08-9 (dihydrate) |

Vida útil |

Stable under recommended storage conditions. Stable material. |

Solubilidad |

less than 0.1 mg/mL at 72° F (NTP, 1992) Slightly soluble in water Soluble in dilute acids Insoluble in acetone Insoluble in ethanol Solubility in water, g/100ml: 22.3 (good) |

Sinónimos |

calcium chromate calcium chromate(VI) calcium chromate(VI), dihydrate |

Origen del producto |

United States |

Foundational & Exploratory

Crystallographic Data of Calcium Chromate (CaCrO4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data for calcium chromate (B82759) (CaCrO4). The information is compiled from established crystallographic databases and foundational research, presenting key structural parameters, experimental methodologies, and visual representations to support advanced research and development.

Crystallographic Data Summary

Calcium chromate crystallizes in a tetragonal system and is isostructural with zircon (ZrSiO4). The following tables summarize the key crystallographic data, primarily based on the work of Weber and Range (1996) and Clouse (1932).

Table 1: Crystal Data and Structure Refinement for CaCrO4

| Parameter | Value | Source |

| Crystal System | Tetragonal | [1],[2],[3] |

| Space Group | I4₁/amd | [1],[2],[3] |

| Space Group Number | 141 | [4],[5] |

| Lattice Parameters | ||

| a | 7.222(2) Å - 7.26(1) Å | [1],[2],[3] |

| b | 7.222(2) Å - 7.26(1) Å | [1],[2],[3] |

| c | 6.285(1) Å - 6.34(1) Å | [1],[2],[3] |

| α | 90° | [4],[5] |

| β | 90° | [4],[5] |

| γ | 90° | [4],[5] |

| Cell Volume | ~329.11 ų - 333.25 ų | [6],[2] |

| Z (Formula Units/Cell) | 4 | [1],[3] |

| Calculated Density | ~3.142 g/cm³ | [3] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

| Atom | Wyckoff Position | x | y | z |

| Ca | 4a | 0 | 0.75 | 0.125 |

| Cr | 4b | 0 | 0.25 | 0.375 |

| O | 16h | 0 | 0.4593 | 0.2058 |

Table 3: Selected Bond Lengths and Angles

| Bond | Bond Length (Å) | Angle | Angle (°) |

| Ca-O | 2.38 - 2.50 | O-Cr-O | 109.5 (approx.) |

| Cr-O | 1.65 |

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of CaCrO4 are not extensively published. However, based on general crystallographic practices and synthesis methods for analogous inorganic compounds, a plausible set of procedures is outlined below.

Synthesis and Crystal Growth

High-quality single crystals of CaCrO4 suitable for X-ray diffraction can be grown using methods such as the sol-gel process or hydrothermal synthesis.

2.1.1. Sol-Gel Synthesis Followed by Slow Cooling

-

Precursor Solution Preparation: Stoichiometric amounts of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) are dissolved in deionized water.

-

Gelling Agent Addition: A gelling agent, such as citric acid, is added to the solution. The molar ratio of metal nitrates to citric acid is typically maintained at 1:1.

-

Gel Formation: The solution is heated at a controlled temperature (e.g., 80-90 °C) with constant stirring until a viscous gel is formed.

-

Drying and Calcination: The gel is dried in an oven at approximately 120 °C to remove water and then calcined at a higher temperature (e.g., 600-800 °C) to obtain a crystalline CaCrO4 powder.

-

Crystal Growth: The resulting powder is then used for crystal growth. A saturated solution of CaCrO4 in a suitable solvent (e.g., a molten salt flux like Li₂MoO₄) is prepared at a high temperature. The solution is then cooled very slowly over several days to allow for the formation of single crystals.

2.1.2. Hydrothermal Synthesis

-

Reactant Preparation: A mixture of calcium oxide (CaO) or calcium chloride (CaCl₂) and chromium(VI) oxide (CrO₃) or a soluble chromate salt is prepared in a stoichiometric ratio.

-

Autoclave Setup: The reactants are placed in a Teflon-lined stainless steel autoclave, which is then filled with deionized water to a specific percentage of its volume (e.g., 70-80%).

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature between 180 °C and 250 °C for a period of 24 to 72 hours. The pressure inside the autoclave will increase due to the heating of water.

-

Cooling and Crystal Recovery: The autoclave is then cooled slowly to room temperature. The resulting single crystals of CaCrO4 are collected, washed with deionized water and ethanol, and dried.[6]

Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of CaCrO4 with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected at a controlled temperature (e.g., room temperature or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The raw diffraction data are processed to correct for various factors, including background scattering, Lorentz factor, and polarization effects. An absorption correction is also applied based on the crystal's morphology.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All atoms are refined anisotropically. The final refined structure is validated using crystallographic software packages.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of CaCrO4.

References

- 1. researchgate.net [researchgate.net]

- 2. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 3. Dissertations / Theses: 'Crystal structure' – Grafiati [grafiati.com]

- 4. Calcium;chromium(6+);tetrakis(oxygen(2-)) | CaCrO4 | CID 139036590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Chromate (CaCrO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium chromate (B82759) (CaCrO₄), a bright yellow inorganic compound. While its primary applications are in pigments, corrosion inhibitors, and thermal batteries, its utility is significantly limited by the high toxicity and carcinogenic nature of hexavalent chromium compounds.[1] This document details various synthesis methodologies and the analytical techniques used to characterize the resulting material, presenting quantitative data and experimental protocols for scientific and research applications.

Critical Safety Precautions

Calcium chromate, like all hexavalent chromium compounds, is highly toxic, a known human carcinogen, and a mutagen.[1][2] Inhalation or ingestion can be fatal, causing severe circulatory collapse, chronic nephritis, and lung cancer.[3] Direct contact may cause dermatitis and skin ulcers.[3] All handling of this compound powder and solutions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles or a face shield, and a dust mask or respirator.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering different advantages in terms of purity, yield, and scalability.

Precipitation via Salt Metathesis

This is a common laboratory and commercial method involving the reaction of a soluble calcium salt with a soluble chromate salt.[1][2]

Chemical Reaction: Na₂CrO₄ + CaCl₂ → CaCrO₄↓ + 2 NaCl[1]

Experimental Protocol:

-

Prepare an aqueous solution of sodium chromate (Na₂CrO₄).

-

Prepare an aqueous solution of calcium chloride (CaCl₂).

-

Add the calcium chloride solution to the sodium chromate solution. A bright yellow precipitate of this compound dihydrate (CaCrO₄·2H₂O) will form immediately.[4]

-

To precipitate the monohydrate form, the mixed solution can be heated to boiling.[4]

-

The mixture is digested (heated gently) for a period to encourage crystal growth and improve filterability.

-

The precipitate is separated from the solution by vacuum filtration.

-

The collected solid is washed repeatedly with hot water to remove soluble impurities, such as sodium chloride. Washing is continued until the filtrate shows no trace of chloride ions (tested with silver nitrate).[5]

-

The resulting this compound dihydrate is dried at a temperature around 200°C to yield the anhydrous form.[1][6]

Caption: Workflow for Precipitation Synthesis of CaCrO₄.

Reaction of Chromic Acid with a Calcium Source

This method involves the neutralization of a chromic acid solution with a calcium base, such as calcium hydroxide (B78521) or freshly slaked lime (from calcium oxide).[5][7]

Experimental Protocol (Using Calcium Hydroxide):

-

Dissolve chromium trioxide (CrO₃) in water to form a chromic acid solution.

-

Prepare a slurry of calcium hydroxide (Ca(OH)₂) in water.

-

Slowly add the calcium hydroxide slurry to the chromic acid solution. The rate of addition should be controlled to maintain the reaction temperature, for example, between 70-75°C.[5]

-

A yellow precipitate of this compound forms immediately.[5] The final pH should be monitored; an excess of chromic acid (pH < 7) can lead to lower yields due to the solubility of this compound in acidic solutions.[5]

-

The precipitate is digested for approximately two hours.[5]

-

The product is collected via vacuum filtration, washed with hot water, and dried at 110°C.[5]

Table 1: Comparison of Yields from Chromic Acid Methods

| Calcium Source | Reported Yield | Reference |

|---|---|---|

| Calcium Hydroxide | 46% | [5] |

| Freshly Slaked Lime | 80% |[5] |

Caption: Workflow for Chromic Acid Synthesis of CaCrO₄.

In-Situ Ammonium (B1175870) Chromate Reaction

This process avoids the direct handling of chromic acid and can produce a high-purity product. It involves the in-situ formation of ammonium chromate, which then reacts with a calcium source.[8]

Experimental Protocol:

-

Formation of Ammonium Chromate: Add ammonium hydroxide solution to a solution of chromium trioxide in water. The addition rate is controlled to maintain a temperature of approximately 65-75°C until a pH of about 7 is reached.[8]

-

Preparation of Calcium Hydroxide: Freshly slake calcium oxide (CaO) in water to form an aqueous suspension of calcium hydroxide.[8]

-

Precipitation of this compound: Add the calcium hydroxide suspension to the ammonium chromate solution. The temperature is maintained at 65-70°C. The reaction is driven to completion by the evolution of ammonia (B1221849) gas and the insolubility of the product in the resulting alkaline medium (final pH ~10-11).[8]

-

The yellow precipitate is digested for one hour.[8]

-

The product is collected by vacuum filtration and dried at 110°C.[8]

Table 2: Product Characteristics from In-Situ Ammonium Chromate Method

| Parameter | Value | Reference |

|---|---|---|

| Product Purity | 96.2% - 97.6% | [8] |

| Average Particle Size | ~30 microns (1-100 micron range) |[8] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. US2745765A - Process of precipitating substantially anhydrous this compound and product resulting therefrom - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. This compound | CaCrO4 | CID 26264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. US4029735A - Process for making this compound - Google Patents [patents.google.com]

Determining the Solubility Product Constant (Ksp) of Calcium Chromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility product constant (Ksp) of calcium chromate (B82759) (CaCrO₄). Calcium chromate, a yellow crystalline solid, is sparingly soluble in water and finds applications as a corrosion inhibitor and in pigments.[1] An accurate determination of its Ksp is crucial for various applications, including quality control in manufacturing, environmental monitoring, and in the development of pharmaceutical formulations where calcium or chromate ion concentrations are of interest.

Theoretical Background: The Solubility Product Constant (Ksp)

The dissolution of this compound in water is an equilibrium process represented by the following equation:

CaCrO₄(s) ⇌ Ca²⁺(aq) + CrO₄²⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this dissolution.[2] It is defined as the product of the molar concentrations of the constituent ions in a saturated solution, each raised to the power of its stoichiometric coefficient. For this compound, the Ksp expression is:

Ksp = [Ca²⁺][CrO₄²⁻]

A smaller Ksp value indicates a lower solubility of the compound. It's important to note that the solubility of this compound can be influenced by factors such as temperature, the presence of common ions, and the pH of the solution.[3][4]

Quantitative Data Summary

The reported values for the solubility product constant of this compound can vary depending on the experimental conditions. The following tables summarize key quantitative data gathered from various sources.

Table 1: Reported Solubility Product Constants (Ksp) for this compound

| Ksp Value | Temperature (°C) | Source/Method |

| 7.1 x 10⁻⁴ | 25 | [5][6] |

| pKsp: 3.15 (Ksp ≈ 7.08 x 10⁻⁴) | Not Specified | [7] |

Table 2: Solubility of this compound

| Solubility | Temperature (°C) | Source |

| 13.2 g/100 g water (for dihydrate) | 20 | [1] |

| 4.12 g/L | Not Specified | [8] |

| Decreases with increasing temperature | 25 - 160 | [3][4] |

Experimental Protocols for Ksp Determination

The determination of the Ksp for this compound involves the preparation of a saturated solution and the subsequent measurement of the equilibrium concentrations of Ca²⁺ and CrO₄²⁻ ions. Below are two detailed methodologies for this purpose.

Method 1: Direct Measurement via Ion-Selective Electrodes or Atomic Absorption Spectroscopy (for Ca²⁺) and Spectrophotometry (for CrO₄²⁻)

This method relies on the direct quantification of the ionic species in the saturated solution.

Experimental Workflow

Caption: Workflow for Ksp determination by direct ion measurement.

Detailed Methodology:

-

Preparation of a Saturated this compound Solution:

-

Add an excess amount of solid this compound to a flask containing deionized water.

-

Seal the flask to prevent evaporation and contamination.

-

Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) in a constant temperature water bath to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a fine filter paper or a syringe filter to obtain a clear, saturated solution, ensuring no solid particles are transferred.

-

-

Determination of Calcium Ion Concentration ([Ca²⁺]):

-

Atomic Absorption Spectroscopy (AAS):

-

Prepare a series of standard calcium solutions of known concentrations.

-

Dilute an aliquot of the saturated this compound solution to a concentration within the linear range of the AAS instrument.

-

Measure the absorbance of the standard solutions and the diluted sample at the appropriate wavelength for calcium (typically 422.7 nm).

-

Construct a calibration curve and determine the concentration of Ca²⁺ in the diluted sample, then calculate the concentration in the original saturated solution.

-

-

Ion-Selective Electrode (ISE):

-

Calibrate a calcium ion-selective electrode using standard calcium solutions.

-

Measure the potential of the saturated this compound solution and determine the Ca²⁺ concentration using the calibration curve.

-

-

-

Determination of Chromate Ion Concentration ([CrO₄²⁻]) by UV-Vis Spectrophotometry:

-

The chromate ion (CrO₄²⁻) has a characteristic absorbance in the UV-visible spectrum.

-

Prepare a series of standard potassium chromate (K₂CrO₄) solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the saturated this compound solution at the wavelength of maximum absorbance for the chromate ion (around 372 nm).

-

Create a Beer-Lambert law calibration plot (absorbance vs. concentration) from the standard solutions.

-

Determine the concentration of CrO₄²⁻ in the saturated solution from the calibration plot.

-

-

Calculation of Ksp:

-

Once the equilibrium concentrations of [Ca²⁺] and [CrO₄²⁻] are determined, calculate the Ksp using the formula: Ksp = [Ca²⁺][CrO₄²⁻].

-

Method 2: Titrimetric Determination of Calcium and Chromate Ions

This method involves titrating the ions in the saturated solution with appropriate reagents to determine their concentrations.

Experimental Workflow

Caption: Workflow for Ksp determination by titrimetric analysis.

Detailed Methodology:

-

Preparation of a Saturated this compound Solution:

-

Follow the same procedure as described in Method 1.

-

-

Titrimetric Determination of Calcium Ion Concentration ([Ca²⁺]) with EDTA:

-

Pipette a known volume of the saturated this compound solution into an Erlenmeyer flask.

-

Add a suitable buffer to maintain a high pH (e.g., pH 10 ammonia-ammonium chloride buffer).

-

Add a small amount of a suitable indicator, such as Eriochrome Black T or Calmagite.

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the color changes at the endpoint.

-

The reaction is: Ca²⁺ + EDTA⁴⁻ → [Ca(EDTA)]²⁻.

-

From the volume and concentration of the EDTA solution used, calculate the moles of Ca²⁺ and then its concentration in the saturated solution.

-

-

Titrimetric Determination of Chromate Ion Concentration ([CrO₄²⁻]) via Redox Titration:

-

Pipette a known volume of the saturated this compound solution into an Erlenmeyer flask.

-

Acidify the solution with a strong acid (e.g., sulfuric acid). In acidic solution, chromate (CrO₄²⁻) is converted to dichromate (Cr₂O₇²⁻).

-

Titrate the acidified solution with a standardized solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH₄)₂(SO₄)₂). A redox indicator like diphenylamine (B1679370) may be used.

-

The reaction is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O.

-

From the stoichiometry of the reaction and the volume and concentration of the titrant, calculate the concentration of dichromate, and subsequently the concentration of chromate in the original saturated solution.

-

-

Calculation of Ksp:

-

Using the determined concentrations of [Ca²⁺] and [CrO₄²⁻], calculate the Ksp.

-

Logical Relationships and Considerations

The following diagram illustrates the central equilibrium and the factors that can influence it.

Caption: Factors influencing this compound dissolution equilibrium.

Key Considerations:

-

Temperature Control: The solubility of this compound is temperature-dependent.[3][4] Therefore, it is crucial to maintain a constant and recorded temperature throughout the experiment.

-

Purity of this compound: The purity of the this compound used will directly affect the accuracy of the Ksp determination.

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. Inadequate equilibration time will result in an underestimation of the ion concentrations and the Ksp.

-

Analytical Technique Sensitivity and Accuracy: The choice of analytical method for determining ion concentrations should be based on the expected concentration range and the available instrumentation. Calibration of all instruments and standardization of all titrants are essential for accurate results.

-

Common Ion Effect: The presence of either Ca²⁺ or CrO₄²⁻ from other sources in the solution will suppress the dissolution of CaCrO₄ and lead to an inaccurate Ksp value if not accounted for.

This guide provides a robust framework for the accurate and reliable determination of the solubility product constant of this compound. The choice of methodology will depend on the specific resources and instrumentation available in the laboratory. Careful execution of these protocols will yield valuable data for researchers and professionals in various scientific and industrial fields.

References

- 1. This compound | CaCrO4 | CID 26264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quantum Chemical Insights into Calcium Chromate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structural, electronic, and thermodynamic properties of calcium chromate (B82759) (CaCrO4) derived from first-principles quantum chemical calculations. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of inorganic compounds.

Introduction

Calcium chromate (CaCrO4) is a compound of significant interest due to its applications as a pigment, corrosion inhibitor, and in various industrial processes.[1][2][3] Understanding its fundamental properties at the atomic level is crucial for optimizing its performance and ensuring its safe use. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for elucidating the behavior of materials like CaCrO4 under various conditions. This guide summarizes the key findings from theoretical studies on the zircon-type and scheelite-type polymorphs of this compound, with a focus on their structural parameters, electronic band structure, and pressure-induced phase transitions.

Theoretical Background

This compound is known to crystallize in a tetragonal zircon-type structure under ambient conditions, belonging to the I41/amd space group.[4][5] This structure is characterized by chains of alternating, edge-sharing CrO4 tetrahedra and CaO8 dodecahedra.[5] Under high pressure, many ABO4-type compounds with a zircon structure undergo a phase transition to a scheelite-type structure (space group I41/a).[5] This transformation is of significant interest in materials science as it can dramatically alter the physical and chemical properties of the material. First-principles calculations based on DFT are employed to model these structures and predict their properties.

Computational Methodologies

The results presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). While the specific software and basis sets used in the foundational research are not explicitly detailed in the primary reference, the following protocol represents a standard and robust approach for such calculations on inorganic solids.

Experimental Protocol: First-Principles DFT Calculations of CaCrO4

-

Crystal Structure Definition: The initial atomic coordinates for the zircon-type CaCrO4 are based on experimental X-ray diffraction data.[6] For the scheelite-type structure, a theoretical model is constructed.

-

Computational Framework: The calculations are performed using a plane-wave basis set within the framework of DFT.

-

Exchange-Correlation Functional: A generalized gradient approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used to describe the exchange-correlation energy.

-

Pseudopotentials: Ultrasoft pseudopotentials are employed to describe the interaction between the core and valence electrons, reducing the computational cost.

-

Energy Cutoff: A plane-wave energy cutoff of at least 400 eV is used to ensure the convergence of the total energy.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of sufficient density (e.g., 5x5x5) to ensure accurate integration.

-

Structural Optimization: The lattice parameters and internal atomic positions for both the zircon and scheelite phases are fully relaxed by minimizing the forces on the atoms and the stress on the unit cell. The convergence criterion for the total energy is typically set to be less than 1.0 x 10-5 eV/atom.[6]

-

Property Calculations: Following structural optimization, the electronic band structure, density of states, and total energies at various volumes are calculated to determine the bulk modulus and the pressure-induced phase transition.

-

Phase Transition Pressure: The theoretical phase transition pressure is determined by calculating the enthalpy of the zircon and scheelite phases as a function of pressure. The transition pressure is the point where the enthalpies of the two phases are equal.[6]

Results and Discussion

The quantum chemical calculations provide a wealth of quantitative data on the properties of the two CaCrO4 polymorphs.

Structural Properties

The optimized structural parameters for both zircon-type and scheelite-type CaCrO4 are presented in Table 1. The calculated lattice parameters for the zircon phase show good agreement with experimental results.[6]

| Property | Zircon-type CaCrO4 (Calculated) | Scheelite-type CaCrO4 (Calculated) | Zircon-type CaCrO4 (Experimental) |

| Space Group | I41/amd | I41/a | I41/amd |

| a (Å) | 7.279 | 5.087 | 7.293 |

| c (Å) | 6.326 | 11.239 | 6.331 |

| V (ų) | 335.3 | 292.8 | 337.8 |

| Atomic Positions | Ca (0, 0.75, 0.125)Cr (0, 0.25, 0.375)O (0, 0.59, 0.21) | Ca (0, 0.25, 0.875)Cr (0, 0.25, 0.375)O (0.13, 0.48, 0.79) | Not explicitly provided in snippets. |

Table 1: Calculated and Experimental Structural Parameters for CaCrO4 Polymorphs.

Electronic Properties

The electronic band structures calculated for both phases reveal that CaCrO4 is an insulator.[6] The nature and magnitude of the band gap differ between the two polymorphs, as summarized in Table 2.

| Property | Zircon-type CaCrO4 | Scheelite-type CaCrO4 |

| Band Gap (eV) | 2.16 | 1.98 |

| Band Gap Type | Direct | Indirect |

Table 2: Calculated Electronic Properties of CaCrO4 Polymorphs.[6]

Thermodynamic Properties and Phase Transition

The calculations predict a pressure-induced phase transition from the zircon-type to the scheelite-type structure. The theoretical transition pressure is in excellent agreement with experimental observations of approximately 6 GPa.[6] The calculated bulk moduli for both phases are also reported.

| Property | Zircon-type CaCrO4 | Scheelite-type CaCrO4 |

| Bulk Modulus (GPa) | 81 | 94 |

| Phase Transition Pressure (GPa) | \multicolumn{2}{c | }{5.8} |

Table 3: Calculated Thermodynamic Properties of CaCrO4 Polymorphs.[6]

Visualizations

Workflow of Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the first-principles calculations described in this guide.

Caption: Workflow for first-principles calculations of CaCrO4.

Pressure-Induced Phase Transition in CaCrO4

This diagram illustrates the transformation of this compound's crystal structure under pressure.

Caption: Zircon to scheelite phase transition in CaCrO4.

Conclusion

Quantum chemical calculations provide a detailed and accurate picture of the properties of this compound at the atomic scale. The theoretical predictions for the structural parameters, electronic properties, and pressure-induced phase transition are in strong agreement with available experimental data, demonstrating the predictive power of DFT for inorganic materials. This computational approach not only validates experimental findings but also provides insights into the behavior of materials under conditions that may be difficult to study experimentally. The data and methodologies presented in this guide serve as a valuable resource for researchers working on the development and characterization of advanced materials.

References

- 1. back.skoltech.ru [back.skoltech.ru]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Zircon-Type CaCrO4 Chromite Nanoparticles: Synthesis, Characterization, and Photocatalytic Application for Sunlight-Induced Degradation of Rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 6. m08.iphy.ac.cn [m08.iphy.ac.cn]

Spectroscopic Analysis of Calcium Chromate (CaCrO₄): A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of calcium chromate (B82759) (CaCrO₄) using Fourier Transform Infrared (FTIR) and Raman spectroscopy.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental protocols, and data interpretation for the vibrational analysis of this inorganic compound.[2][3][4] Calcium chromate, a bright yellow solid, is utilized as a pigment, a corrosion inhibitor, and in electrochemical applications.[5][6] Its characterization is crucial for quality control and understanding its behavior in various matrices. Vibrational spectroscopy offers a non-destructive and rapid method for confirming the identity and purity of this compound.[7][8]

Introduction to Vibrational Spectroscopy of this compound

This compound (CaCrO₄) is an inorganic salt consisting of a calcium cation (Ca²⁺) and a chromate anion (CrO₄²⁻).[5] The vibrational properties of this compound are dominated by the internal modes of the tetrahedral chromate anion. The CrO₄²⁻ ion belongs to the Td point group, which gives rise to four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching mode

-

ν₂ (E): Symmetric bending mode

-

ν₃ (F₂): Antisymmetric stretching mode

-

ν₄ (F₂): Antisymmetric bending mode

According to group theory selection rules, all four modes are active in Raman spectroscopy. In contrast, only the F₂ modes (ν₃ and ν₄) are infrared active. The complementary nature of FTIR and Raman spectroscopy is therefore essential for a complete vibrational analysis.[1][9]

Experimental Protocols

Detailed methodologies for FTIR and Raman analysis are critical for obtaining high-quality, reproducible spectra.

FTIR spectroscopy of solid samples like this compound is commonly performed using the KBr pellet or Attenuated Total Reflectance (ATR) methods.[10]

-

Method 1: Potassium Bromide (KBr) Pellet Technique

-

Sample Preparation: Grind 1-2 mg of dry this compound powder with approximately 200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture should be homogenous and finely powdered to reduce scattering effects.

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Instrument Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet must be collected under the same conditions and subtracted from the sample spectrum.

-

-

-

Method 2: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal (commonly diamond or germanium).

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Instrument Settings: Similar settings as the KBr method are used. A background spectrum of the clean, empty ATR crystal should be recorded first. This method requires minimal sample preparation and is often preferred for its speed and simplicity.[10]

-

Raman spectroscopy is a scattering technique that is well-suited for analyzing solid powders.[9]

-

Sample Preparation: A small amount of this compound powder is placed in a glass vial, on a microscope slide, or in a specialized sample holder. No significant sample preparation is typically required.

-

Data Acquisition: The sample is placed in the focus of the laser beam of a Raman spectrometer.

-

Instrument Settings:

-

Excitation Laser: A common choice is a 785 nm or 532 nm laser to minimize fluorescence, which can be an issue with colored compounds.[1]

-

Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample degradation (typically 1-10 mW).

-

Spectral Range: 200 - 1200 cm⁻¹ (to cover all chromate vibrational modes).

-

Integration Time: 1-10 seconds per acquisition.

-

Number of Scans: 10-20 scans are averaged to enhance the signal quality.

-

Data Presentation and Interpretation

The vibrational spectra of this compound are characterized by strong, sharp peaks corresponding to the internal modes of the chromate ion.

In the FTIR spectrum, the infrared-active antisymmetric stretching (ν₃) and bending (ν₄) modes are the most prominent features.

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

| ν₃ | F₂ | 870 - 900 | Strong, broad band due to antisymmetric Cr-O stretching. |

| ν₄ | F₂ | 350 - 450 | Medium to strong band from antisymmetric O-Cr-O bending. |

Table 1: Characteristic FTIR vibrational frequencies for this compound.

The Raman spectrum provides complementary information, with the symmetric stretching mode (ν₁) being particularly intense and characteristic.

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | 850 - 880 | Very strong, sharp peak from symmetric Cr-O stretching. |

| ν₂ | E | 330 - 370 | Weak to medium peak from symmetric O-Cr-O bending. |

| ν₃ | F₂ | 870 - 900 | Weak to medium, often overlapping peak from antisymmetric Cr-O stretching. |

| ν₄ | F₂ | 350 - 450 | Medium intensity peak from antisymmetric O-Cr-O bending. |

Table 2: Characteristic Raman vibrational frequencies for this compound.

Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is crucial for systematic spectroscopic studies. The following diagram illustrates a generalized workflow for the FTIR and Raman analysis of a solid sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. books.google.cn [books.google.cn]

- 3. [PDF] Infrared and Raman Spectra of Inorganic and Coordination Compounds | Semantic Scholar [semanticscholar.org]

- 4. Wiley-VCH - Infrared and Raman Spectra of Inorganic and Coordination Compounds [wiley-vch.de]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CaCrO4 | CID 26264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Crossroads of vibrational (infrared and Raman) spectroscopy and X-ray powder diffraction in identification and characterization of some minerals – advantages and limitations. A review | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. plus.ac.at [plus.ac.at]

- 10. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

An In-Depth Technical Guide to the Reaction Kinetics Studies of Calcium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the reaction kinetics of calcium chromate (B82759) (CaCrO₄). While specific quantitative kinetic data for calcium chromate is not extensively available in publicly accessible literature, this document outlines the established experimental and analytical frameworks that can be employed to investigate its thermal decomposition and precipitation kinetics. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.

Thermal Decomposition Kinetics of this compound

The thermal stability and decomposition of this compound are critical parameters in its various industrial applications. Understanding the kinetics of these processes is essential for process optimization and safety.

Overview of Thermal Decomposition

This compound exists in both anhydrous (CaCrO₄) and dihydrate (CaCrO₄·2H₂O) forms. The dihydrate form loses its water of hydration at approximately 200°C[1]. The anhydrous form is significantly more stable, with decomposition reported to begin at temperatures exceeding 1000°C[2].

Studies have shown that when heated in air, anhydrous this compound is stable up to 1000°C[3]. Above this temperature, it begins to decompose. One study using X-ray diffraction (XRD) and thermogravimetric and differential scanning calorimetry (TG-DSC) indicated an endothermic decomposition peak around 1080°C[3]. The decomposition products can include calcium chromite (CaCr₂O₄) and other calcium-chromium oxides such as Ca₃(CrO₄)₂ and Ca₅Cr₃O₁₂ at temperatures up to 1200°C[3]. The decomposition reaction can be generally represented as:

4CaCrO₄(s) → Ca₃(CrO₄)₂(s) + CaCr₂O₄(s) + 2O₂(g)[3]

Data Presentation

Due to the limited availability of specific kinetic data for this compound decomposition in the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined below to determine these parameters. For illustrative purposes, the following table format should be used to summarize experimentally determined kinetic parameters.

| Temperature Range (°C) | Method | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Correlation Coefficient (R²) | Reference |

| e.g., 1000-1100 | e.g., Non-isothermal TGA | e.g., Avrami-Erofeev (A2) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | [Your Study] |

| e.g., 1050 (Isothermal) | e.g., Isothermal TGA | e.g., Contracting Sphere (R3) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | [Your Study] |

Experimental Protocols

Thermogravimetric analysis is a fundamental technique for studying the thermal decomposition of solids by measuring the change in mass of a sample as a function of temperature or time.

Objective: To determine the decomposition temperatures and to acquire data for kinetic analysis.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas flow control system.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with a desired atmosphere (e.g., inert nitrogen or argon, or reactive air) at a constant flow rate (e.g., 20-50 mL/min) to remove any contaminants and to control the reaction environment.

-

Thermal Program:

-

Non-isothermal (Dynamic) Method: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) over a specified temperature range (e.g., from ambient to 1200°C). Multiple heating rates are necessary for model-free kinetic analysis.

-

Isothermal Method: The sample is rapidly heated to a specific temperature above its decomposition onset and held at that temperature for a defined period, during which the mass loss is recorded as a function of time. This is repeated at several different temperatures.

-

-

Data Acquisition: The instrument records the sample mass, temperature, and time throughout the experiment. The data is typically plotted as mass change (%) versus temperature (°C) for non-isothermal scans, or mass change (%) versus time (min) for isothermal runs.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on the enthalpy changes associated with decomposition.

Objective: To determine the enthalpy of decomposition and to identify transition temperatures.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper, depending on the temperature range). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Thermal Program: The sample is heated at a constant rate through the temperature range of interest, similar to the non-isothermal TGA method.

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference. The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For decomposition, an endothermic peak is typically observed.

Kinetic Analysis of Thermal Decomposition Data

The data obtained from TGA experiments can be analyzed using various kinetic models to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α).

The rate of a solid-state reaction can be described by the general equation: dα/dt = k(T)f(α) where α is the fractional conversion, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. The temperature dependence of the rate constant is typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT)

Model-Fitting Methods: These methods involve fitting the experimental data to various theoretical solid-state reaction models (see Table 1). The model that provides the best fit is assumed to represent the reaction mechanism.

Model-Free (Isoconversional) Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. This is particularly useful for complex reactions where the mechanism may change as the reaction progresses.

Table 1: Common Solid-State Reaction Models

| Model Name | g(α) - Integral Form | f(α) - Differential Form |

| Nucleation Models (Avrami-Erofeev) | ||

| A2 | [-ln(1-α)]^(1/2) | 2(1-α)[-ln(1-α)]^(1/2) |

| A3 | [-ln(1-α)]^(1/3) | 3(1-α)[-ln(1-α)]^(2/3) |

| Geometrical Contraction Models | ||

| R1 (Phase Boundary, 1D) | α | 1 |

| R2 (Contracting Area) | 1 - (1-α)^(1/2) | 2(1-α)^(1/2) |

| R3 (Contracting Volume/Sphere) | 1 - (1-α)^(1/3) | 3(1-α)^(2/3) |

| Diffusion Models | ||

| D1 (1D Diffusion) | α² | 1/(2α) |

| D2 (2D Diffusion) | (1-α)ln(1-α) + α | [-ln(1-α)]⁻¹ |

| D3 (Jander, 3D Diffusion) | [1 - (1-α)^(1/3)]² | (3/2)(1-α)^(2/3) / [1 - (1-α)^(1/3)] |

Precipitation Kinetics of this compound

This compound is typically synthesized via a precipitation reaction in an aqueous solution, for example, by reacting sodium chromate with calcium chloride[1].

Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄(s) + 2NaCl(aq)

The kinetics of precipitation are governed by two main processes: nucleation (the formation of new solid-phase particles) and crystal growth.

Data Presentation

As with thermal decomposition, specific quantitative kinetic data for this compound precipitation is scarce. A table for summarizing such data should be structured as follows:

| Parameter | Method | Value | Units | Conditions (T, pH, Supersaturation) | Reference |

| Nucleation Rate (J) | e.g., Turbidity | Data to be determined | e.g., nuclei cm⁻³ s⁻¹ | e.g., 25°C, pH 7, S=2 | [Your Study] |

| Growth Rate (G) | e.g., Crystal Size Analysis | Data to be determined | e.g., μm s⁻¹ | e.g., 25°C, pH 7, S=2 | [Your Study] |

| Induction Time (t_ind) | e.g., Turbidity | Data to be determined | s | e.g., 25°C, pH 7, S=2 | [Your Study] |

Experimental Protocols

This method is used to determine the induction time for nucleation and to monitor the overall progress of the precipitation.

Objective: To measure the time required for the onset of precipitation and to obtain kinetic data from the rate of turbidity increase.

Apparatus: A spectrophotometer or a dedicated turbidimeter, a temperature-controlled reaction vessel with a stirrer.

Procedure:

-

Solution Preparation: Prepare stock solutions of the reactants (e.g., sodium chromate and calcium chloride) of known concentrations.

-

Reaction Initiation: The reactant solutions are rapidly mixed in the reaction vessel at a controlled temperature and stirring rate.

-

Data Acquisition: The turbidity or absorbance of the solution is monitored over time. The induction time is the period from mixing until a detectable increase in turbidity is observed. The rate of increase in turbidity can be related to the rate of precipitation.

Techniques like Focused Beam Reflectance Measurement (FBRM) can be used to monitor the crystal size distribution in real-time.

Objective: To measure the rate of crystal growth directly.

Apparatus: An FBRM probe inserted into the reaction vessel.

Procedure:

-

Follow the procedure for initiating the precipitation reaction as described for turbidity measurement.

-

The FBRM probe continuously measures the chord length distribution of the particles in the suspension, which can be correlated to the particle size distribution.

-

The change in particle size over time provides a direct measure of the crystal growth rate.

Mandatory Visualizations

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key logical relationships and experimental workflows described in this guide.

Caption: Thermal decomposition pathway of this compound dihydrate.

Caption: Experimental workflow for thermal analysis kinetics studies.

Caption: Workflow for studying precipitation kinetics.

Conclusion

References

Zircon-Type Tetragonal Structure of Calcium Chromate (CaCrO4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zircon-type tetragonal structure of calcium chromate (B82759) (CaCrO4), a material of significant interest due to its diverse technological applications. This document details the crystallographic properties, synthesis protocols, and characterization of this compound, presenting data in a structured format for ease of comparison and use in research and development.

Crystallographic Structure

Calcium chromate, in its zircon-type tetragonal manifestation, crystallizes in the I4₁/amd space group.[1][2][3] This structure is analogous to that of the mineral zircon (ZrSiO4) and is characterized by a specific arrangement of Ca²⁺ and CrO₄²⁻ ions in the crystal lattice.[4][5][6] The Ca²⁺ cations are located at dodecahedral sites, while the chromium atoms are at the center of tetrahedral sites, bonded to four oxygen atoms.[1][3] This arrangement consists of chains of alternating edge-sharing CrO₄ tetrahedra and CaO₈ dodecahedra.[7]

The crystallographic parameters of zircon-type CaCrO4 have been determined through techniques such as Rietveld refinement of X-ray diffraction (XRD) data.[1][3] Key quantitative data are summarized in the table below.

Table 1: Quantitative Crystallographic Data for Zircon-Type CaCrO4

| Parameter | Value | Source |

| Crystal System | Tetragonal | [2][7][8] |

| Space Group | I4₁/amd | [1][2][3][7] |

| Lattice Parameters | ||

| a | 7.24 Å - 7.26 Å | [2][8] |

| b | 7.24 Å - 7.25 Å | [2][9] |

| c | 6.26 Å - 6.34 Å | [2][8][9] |

| α, β, γ | 90.00° | [2][9] |

| Unit Cell Volume | 329.11 ų | [2] |

| Bond Lengths | ||

| Ca-O | 2.38 Å (x4), 2.50 Å (x4) | [2] |

| Cr-O | 1.65 Å (x4) | [2] |

| Density (calculated) | 3.142 - 3.15 g·cm⁻³ | [2][8] |

Experimental Protocols

A common and effective method for synthesizing zircon-type tetragonal CaCrO4 nanoparticles is the sol-gel auto-combustion route.[1][3] This wet chemical method allows for the preparation of homogenous, single-phase materials at relatively low temperatures.

Sol-Gel Auto-Combustion Synthesis of CaCrO4

Objective: To synthesize single-phase, zircon-type tetragonal CaCrO4 nanoparticles.

Materials:

-

Calcium nitrate (B79036) [Ca(NO₃)₂·6H₂O] (high purity)

-

Chromium nitrate [Cr(NO₃)₃·9H₂O] (high purity)

-

Citric acid [C₆H₈O₆]

-

Nitric acid (as fuel)

-

Deionized (DI) water

Procedure:

-

Precursor Solution Preparation: Stoichiometric amounts of calcium nitrate and chromium nitrate are dissolved in deionized water with continuous stirring to form a homogenous solution.

-

Chelation: A citric acid solution is added dropwise to the metal nitrate solution under constant stirring. The nitrate-to-citrate ratio is maintained at 1.

-

Gel Formation: The resulting solution is heated on a hot plate at a controlled temperature, leading to the evaporation of water and the formation of a viscous gel.

-

Auto-Combustion: Upon further heating, the gel undergoes a self-sustaining combustion reaction, yielding a voluminous, fluffy powder.

-

Calcination: The obtained powder is then sintered (calcined) at 900 °C to promote the formation of the desired crystalline phase and improve crystallinity.[1][3]

Characterization Techniques

A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the structural, morphological, and optical properties of the zircon-type CaCrO4.

-

X-ray Diffraction (XRD): Used to identify the crystal phase, determine lattice parameters, and confirm the single-phase nature of the synthesized material. The diffraction pattern is typically matched with standard JCPDS card number 87-1647 for CaCrO4.[1][3]

-

Field Emission Scanning Electron Microscopy (FESEM): Provides information on the surface morphology and grain structure of the nanoparticles.[1][3]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Used for elemental analysis to confirm the presence and stoichiometry of calcium, chromium, and oxygen.[1][3]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and the chemical and electronic states of the elements within the material.[1][3]

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies the vibrational modes of the chemical bonds present in the sample, particularly the metal-oxide bonds in the tetrahedral and dodecahedral sites.[1][3]

-

UV-Vis Spectroscopy: Employed to determine the optical properties, such as the band gap of the material.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of zircon-type CaCrO4 and the logical relationship of its crystal structure.

Caption: Experimental workflow for the synthesis and characterization of CaCrO4.

Caption: Logical relationships of the zircon-type tetragonal structure of CaCrO4.

Concluding Remarks

The zircon-type tetragonal structure of CaCrO4 presents a fascinating area of study with significant potential for various applications. The sol-gel auto-combustion method provides a reliable route for the synthesis of this material in nanoparticle form. The detailed crystallographic data and characterization protocols outlined in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of advanced inorganic materials. Further investigation into the properties and potential uses of CaCrO4 is warranted, particularly in fields such as catalysis and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Zircon-Type CaCrO4 Chromite Nanoparticles: Synthesis, Characterization, and Photocatalytic Application for Sunlight-Induced Degradation of Rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. eps.mcgill.ca [eps.mcgill.ca]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. Calcium;chromium(6+);tetrakis(oxygen(2-)) | CaCrO4 | CID 139036590 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Sol-Gel Synthesis of Calcium Chromate Nanoparticles for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sol-gel synthesis of calcium chromate (B82759) (CaCrO₄) nanoparticles. It details the experimental protocols, presents key quantitative data, and explores the potential applications, particularly within the realm of materials science and the considerations for drug development.

Introduction to Sol-Gel Synthesis of Calcium Chromate Nanoparticles

The sol-gel process is a versatile wet-chemical technique for fabricating nanoscale materials with precise control over their size, shape, and composition.[1] This method involves the transition of a colloidal solution (sol) into a gelatinous network (gel), which, upon drying and heat treatment, yields crystalline nanoparticles.[2] For this compound, this bottom-up approach offers a low-temperature and efficient route to producing nanoparticles with tailored properties. The synthesis of chromate-based nanoparticles, such as cobalt chromate and nickel chromate, has been successfully achieved using the sol-gel method, providing a strong procedural basis for the synthesis of this compound.[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound nanoparticles, adapted from established sol-gel procedures for analogous chromate compounds and chromium oxides.[3][5]

Sol-Gel Synthesis of this compound Nanoparticles

This protocol outlines a reproducible method for the synthesis of this compound nanoparticles.

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇) or 1,2-ethanediol

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution A Preparation: Dissolve stoichiometric amounts of calcium nitrate tetrahydrate in deionized water.

-

Precursor Solution B Preparation: Dissolve a corresponding stoichiometric amount of chromium nitrate nonahydrate in deionized water.

-

Mixing and Chelation: Mix solutions A and B in a beaker. Add a chelating agent, such as citric acid or 1,2-ethanediol, to the mixture. The molar ratio of metal ions to the chelating agent is typically maintained at 1:2. Stir the solution at room temperature for 1 hour to ensure homogeneity.

-

Sol Formation: Heat the solution to 70-80°C while stirring continuously.

-

Gelation: Adjust the pH of the solution to 8-9 by the dropwise addition of ammonia solution.[3] Continue stirring at 70-80°C until a viscous gel is formed.

-

Aging: Age the wet gel at room temperature for 10-24 hours to strengthen the gel network.[3]

-

Drying: Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.

-

Calcination: Grind the xerogel into a fine powder and calcine it in a muffle furnace. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final this compound nanoparticles.[6][7][8] Based on studies of calcium-chromium hydroxide (B78521) gel, a temperature range of 500-600°C is recommended for the formation of crystalline CaCrO₄.[9]

Characterization Techniques

The synthesized this compound nanoparticles should be characterized using standard analytical techniques to determine their physicochemical properties.

-

X-ray Diffraction (XRD): To identify the crystalline phase and estimate the crystallite size using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the synthesized material.

-

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC): To study the thermal decomposition of the xerogel and determine the optimal calcination temperature.

Quantitative Data

The properties of the synthesized this compound nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature. The following tables summarize the expected trends based on data from analogous systems and related research.

Effect of Calcination Temperature on Phase Formation of Calcium-Chromium Gel

| Calcination Temperature (°C) | Predominant Phases Formed | Crystallinity |

| 300 | Amorphous this compound | Amorphous |

| 400 | CaCrO₄, Cr₂O₃, CaCO₃ | Partially Crystalline |

| 500 | CaCrO₄ (major), Cr₂O₃, CaCO₃, MgO | Crystalline |

| 600 | Crystalline CaCrO₄ | Highly Crystalline |

Data adapted from the study of this compound nanorods synthesized from tannery waste.[9]

Expected Effect of Calcination Temperature on Nanoparticle Properties

| Calcination Temperature (°C) | Expected Average Crystallite Size (nm) | Expected Surface Area (m²/g) |

| 400 | 30 - 50 | High |

| 600 | 50 - 100 | Medium |

| 800 | > 100 | Low |

This table presents expected trends. The increase in calcination temperature generally leads to an increase in crystallite size and a decrease in surface area.[7][8][10]

Visualizations

Experimental Workflow

Caption: Workflow for the sol-gel synthesis of this compound nanoparticles.

Key Parameters Influencing Nanoparticle Properties

Caption: Relationship between synthesis parameters and nanoparticle properties.

Applications in Drug Development: Potential and Challenges

While calcium-based nanoparticles, such as calcium carbonate and calcium phosphate (B84403), are extensively studied for drug delivery due to their biocompatibility and pH-responsive nature, the application of this compound in this field requires careful consideration.[11][12][13]

Potential Applications:

-

pH-Responsive Drug Delivery: Similar to calcium carbonate, this compound nanoparticles could potentially be designed for pH-triggered drug release in acidic tumor microenvironments.[11][12]

-

Therapeutic Ion Delivery: The release of Ca²⁺ and CrO₄²⁻ ions upon dissolution could have therapeutic effects, although the specific biological roles would need thorough investigation.

Significant Challenges and Considerations:

-

Toxicity of Hexavalent Chromium: Chromium (VI) compounds are known for their toxicity and carcinogenicity. Therefore, a comprehensive evaluation of the biocompatibility and toxicity of this compound nanoparticles is paramount before any biomedical application can be considered.[14][15] Green synthesis methods and surface modifications might reduce toxicity but require extensive validation.[16]

-

Biocompatibility: The interaction of this compound nanoparticles with biological systems, including cells and tissues, needs to be rigorously assessed.[14][15] Studies on the biocompatibility of calcium oxide and calcium phosphate nanoparticles show that toxicity can be low, but this cannot be directly extrapolated to this compound.[14][17]

-

Regulatory Hurdles: Given the known toxicity of hexavalent chromium, nanoparticles containing this ion would face significant regulatory challenges for approval in drug delivery applications.

Conclusion

The sol-gel method presents a viable and controllable route for the synthesis of this compound nanoparticles. By carefully tuning the synthesis parameters, particularly the calcination temperature, the physicochemical properties of the nanoparticles can be tailored for specific applications. While the potential for these nanoparticles in fields such as catalysis and materials science is promising, their application in drug development is currently hampered by the significant toxicity concerns associated with hexavalent chromium. Future research should focus on detailed toxicological studies and the development of strategies to mitigate these risks if biomedical applications are to be pursued.

References

- 1. azonano.com [azonano.com]

- 2. Sol–gel process - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of calcination temperature on structural and magnetic properties of nanocomposites formed by Co-ferrite dispersed in sol-gel silica matrix using tetrakis(2-hydroxyethyl) orthosilicate as precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of calcination temperature on the structure and morphology of zinc oxide nanoparticles synthesized by base-catalyzed aqueous sol-gel process | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. inl.elsevierpure.com [inl.elsevierpure.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Review of potential health risks associated with nanoscopic calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Calcium Chromate via Salt Metathesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the salt metathesis reaction for the synthesis of calcium chromate (B82759) (CaCrO₄). It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a comprehensive understanding of the process. Calcium chromate, a bright yellow inorganic compound, finds applications as a corrosion inhibitor, in pigments, and as an oxidizing agent in various chemical processes. This document focuses on the aqueous precipitation method involving the reaction of sodium chromate and calcium chloride.

Core Principles of the Salt Metathesis Reaction

The synthesis of this compound via salt metathesis is a double displacement reaction where the cations and anions of the reactants exchange partners. In this case, soluble sodium chromate (Na₂CrO₄) reacts with soluble calcium chloride (CaCl₂) in an aqueous solution to form insoluble this compound, which precipitates out of the solution, and soluble sodium chloride (NaCl) which remains in the filtrate.[1]

The balanced chemical equation for this reaction is:

Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄(s) + 2NaCl(aq)

In aqueous solutions, this compound typically precipitates as the dihydrate (CaCrO₄·2H₂O).[1][2] This hydrated form can be converted to the anhydrous form by heating at temperatures above 200°C.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the salt metathesis synthesis of this compound, compiled from various sources.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| This compound (anhydrous) | CaCrO₄ | 156.07 | Bright yellow powder | 2.25 g/100 mL (20°C) |

| This compound (dihydrate) | CaCrO₄·2H₂O | 192.10 | Bright yellow crystalline solid | 16.3 g/100 mL (20°C) |

| Sodium Chromate | Na₂CrO₄ | 161.97 | Yellow crystalline solid | 87.3 g/100 mL (20°C) |

| Calcium Chloride | CaCl₂ | 110.98 | White crystalline solid | 74.5 g/100 mL (20°C) |

Table 2: Experimental Parameters and Reported Outcomes

| Parameter | Value / Range | Reported Outcome / Notes | Source |

| Sodium Chromate Solution | Containing 75.5 g/L chromium | Starting material for the reaction. | [2] |

| Calcium Chloride | 20-50% excess of theoretical requirement | Ensures complete precipitation of chromate ions. | [2] |

| Mixing Temperature | ~160°F (~71°C) | Preheating of CaCl₂ solution to 120-190°F (49-88°C) is recommended. | [2] |

| Reaction Temperature | Boiling (~225°F / ~107°C) | Heating the slurry to boiling promotes the formation of the desired product. | [2] |

| pH of Slurry | Maintained at ~8.2 | pH adjustment with caustic soda may be necessary during heating. | [2] |

| Chromium Recovery (Yield) | 98.56% | High yield of chromium in the form of this compound precipitate. | [2] |

| Product Purity (Example) | 84.54% CaCrO₄ | Purity of a specific batch after washing and drying. | [2] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound dihydrate via salt metathesis in a laboratory setting, based on the collated information.

Materials and Reagents

-

Sodium Chromate (Na₂CrO₄)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

Sodium Hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

Hot deionized water (for washing)

Equipment

-

Glass beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Experimental Procedure

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium chromate in deionized water. A concentration corresponding to approximately 75.5 g/L of chromium can be used as a reference.[2]

-

Prepare a separate solution of calcium chloride in deionized water. Calculate the stoichiometric amount required to react with the sodium chromate solution and add a 20-50% excess.[2]

-

-

Precipitation:

-

Gently heat the sodium chromate solution to approximately 71°C (160°F) with stirring.[2]

-

Slowly add the calcium chloride solution to the heated sodium chromate solution while maintaining constant stirring. A bright yellow precipitate of this compound will form immediately.

-

Monitor the pH of the slurry. If the pH drops below 8.2, add a dilute sodium hydroxide solution dropwise to bring it back to the target pH.[2]

-

-

Digestion of the Precipitate:

-

After the addition of calcium chloride is complete, heat the slurry to boiling (approximately 107°C or 225°F) and maintain it at this temperature for a period to allow the precipitate to digest.[2] This step helps to improve the filterability and purity of the product.

-

-

Isolation and Washing of the Product:

-

Allow the slurry to cool slightly before filtration.

-

Set up a Buchner funnel with filter paper over a vacuum flask.

-

Pour the slurry into the funnel and apply a vacuum to separate the solid this compound from the filtrate.

-

Wash the precipitate on the filter paper with several portions of hot deionized water to remove the soluble sodium chloride byproduct and any unreacted starting materials. Continue washing until the filtrate is free of chloride ions (can be tested with a silver nitrate (B79036) solution).

-

-

Drying of the Product:

-

To obtain this compound Dihydrate (CaCrO₄·2H₂O): Carefully transfer the washed precipitate to a drying dish and place it in a drying oven at a temperature below 200°C (e.g., 110°C) until a constant weight is achieved.

-

To obtain Anhydrous this compound (CaCrO₄): Heat the dihydrate product in an oven at a temperature of 200°C or higher.[1]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Salt metathesis reaction for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Chromate (CaCrO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chromate (B82759) (CaCrO₄) is a yellow crystalline solid with significant industrial applications, primarily as a corrosion inhibitor and in pigment production.[1] From a toxicological and drug development perspective, its hexavalent chromium content raises significant health concerns due to its carcinogenic and genotoxic properties.[2][3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of calcium chromate, detailed experimental protocols for its characterization, and an examination of the cellular mechanisms underlying its toxicity. This document is intended to serve as a foundational resource for researchers and professionals engaged in materials science, toxicology, and pharmaceutical development.

Physical Properties

This compound is a bright yellow powder or crystalline solid.[1][6][7] It can exist in anhydrous form (CaCrO₄) or as a dihydrate (CaCrO₄·2H₂O).[1] The anhydrous form is found in nature as the rare mineral chromatite.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 156.07 g/mol [6] | Anhydrous |

| 192.1 g/mol [4] | Dihydrate | |

| Melting Point | Decomposes above 1000 °C[6] | The dihydrate loses water at 200 °C.[6] |

| Boiling Point | Not applicable; decomposes. | |

| Density | 3.12 g/cm³[7][8] | Anhydrous |

| 2.50 g/cm³[6] | Dihydrate | |

| Solubility in Water | Anhydrous: 4.5 g/100 mL (0 °C), 2.25 g/100 mL (20 °C)[7][8] | Sparingly soluble[2][6] |

| Dihydrate: 16.3 g/100 mL (20 °C), 18.2 g/100 mL (40 °C)[7][8] | ||

| Solubility in Other Solvents | Soluble in dilute acids.[2][6] Insoluble in alcohol.[2] | |

| Crystal Structure | Monoclinic[7] or Orthorhombic[6] |

Chemical Properties

This compound is a strong oxidizing agent due to the presence of chromium in the +6 oxidation state.[6] Its chemical reactivity is a key determinant of its industrial utility and its toxicological profile.

Reactivity with Acids

This compound reacts with strong acids, such as sulfuric acid, to form chromic acid or chromium trioxide and the corresponding calcium salt.[3][8]

-

CaCrO₄ + H₂SO₄ → CaSO₄ + H₂CrO₄

-

CaCrO₄ + 2H₂SO₄ → Ca(HSO₄)₂ + CrO₃ + H₂O[9]

With weaker acids like carbonic acid, it can undergo a precipitation reaction:

-

CaCrO₄ + H₂CO₃ → CaCO₃ + H₂CrO₄[10]

Oxidation-Reduction Reactions

As a potent oxidizing agent, this compound can react with reducing agents. For instance, it can be reduced by ascorbic acid or sulfites to the less toxic chromium(III) oxide.[3][8] This reactivity is also exploited in its use as a depolarizer in batteries.

Thermal Decomposition

Upon heating, this compound dihydrate loses its water of hydration at approximately 200 °C.[6] The anhydrous form decomposes at temperatures above 1000 °C.[6] When heated to 1100 °C, it decomposes to form calcium chromite (CaCr₂O₄), a Cr(III) compound.[11]

Biological Effects and Signaling Pathways

The primary concern for health and drug development professionals regarding this compound is its content of hexavalent chromium [Cr(VI)], a known human carcinogen.[2][3][4][5] The carcinogenicity of this compound has been demonstrated in animal studies.[6][12]

Cellular Uptake and Reduction

Cr(VI) from this compound can enter cells through anion transport channels, such as those for sulfate (B86663) and phosphate.[4] Once inside the cell, Cr(VI) is reduced to reactive intermediates, including Cr(V) and Cr(IV), and ultimately to the more stable Cr(III).[4][13] This reduction process is a key step in its toxicity, as it generates reactive oxygen species (ROS) and the reactive chromium intermediates can bind to macromolecules.

Genotoxicity and Carcinogenesis

The genotoxicity of Cr(VI) is a primary driver of its carcinogenic effects. The reactive chromium intermediates and ROS generated during its intracellular reduction can cause a variety of DNA lesions, including DNA adducts, strand breaks, and oxidative damage.[6] This DNA damage can lead to mutations and chromosomal instability, ultimately contributing to carcinogenesis. Several signaling pathways, including those involved in cell cycle regulation and apoptosis, are dysregulated following Cr(VI) exposure.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a soluble calcium salt with a soluble chromate salt.[1][3][8]

Methodology:

-

Prepare aqueous solutions of sodium chromate (Na₂CrO₄) and calcium chloride (CaCl₂) of known concentrations.

-

Slowly add the calcium chloride solution to the sodium chromate solution with constant stirring. A bright yellow precipitate of this compound will form.

-

Na₂CrO₄(aq) + CaCl₂(aq) → CaCrO₄(s) + 2NaCl(aq)

-

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Filter the precipitate using a Buchner funnel and wash again with deionized water.

-

Dry the resulting this compound powder in an oven at a temperature below 200°C to obtain the dihydrate form, or above 200°C for the anhydrous form.

Determination of Solubility

The solubility of a sparingly soluble salt like this compound can be determined using various methods, including conductometric titration or radiotracer methods.[8] A common approach is the shake-flask method followed by quantitative analysis of the dissolved ions.[10]

Methodology (Shake-Flask Method):

-

Add an excess of solid this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-